![molecular formula C18H13FN4O2S B5514550 8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce functional groups to the quinoline core, enhancing its chemical reactivity and potential biological activity. For instance, the synthesis of a fluorescent quinoline derivative was achieved by condensing 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). Although not the exact compound , this process illustrates the synthetic complexity and creativity required in quinoline chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their chemical and biological properties. Advanced techniques, such as X-ray crystallography, NMR, and mass spectrometry, are employed to determine the exact structure and confirm the synthesis of such compounds. For example, the synthesis, molecular structure analysis, and estimation of intermolecular interactions of a related quinoline derivative were thoroughly investigated, highlighting the importance of structural analysis in understanding the compound's properties and potential applications (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, influenced by their molecular structure. These reactions can include cyclization, condensation, and substitutions, which are pivotal in modifying the compound's chemical properties and enhancing its activity. The synthesis of thiazoloquinoline carboxylic acids, for instance, involved intramolecular cyclization reactions, demonstrating the chemical reactivity of quinoline derivatives (Segawa et al., 1992).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
Future Directions
properties
IUPAC Name |
8-fluoro-N-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-13-5-1-3-11-6-7-14(21-17(11)13)18(24)20-10-16-22-15(23-25-16)9-12-4-2-8-26-12/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCRZSZWUFLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCC3=NC(=NO3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide |
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